molecular formula C20H32N4O2 B2812347 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide CAS No. 941995-10-4

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2812347
CAS No.: 941995-10-4
M. Wt: 360.502
InChI Key: XGDGGVMKMXKAFV-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure that includes a dimethylaminophenyl group and a pyrrolidine moiety, linked by an ethanediamide (oxalamide) backbone to a 2-methylpropyl group. The specific physicochemical properties, mechanism of action, and primary research applications of this compound are areas of ongoing investigation. It is often of interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. Researchers can procure this compound in quantities ranging from 1mg to 100mg . It is essential to note that this product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this and all laboratory chemicals.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-15(2)13-21-19(25)20(26)22-14-18(24-11-5-6-12-24)16-7-9-17(10-8-16)23(3)4/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDGGVMKMXKAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and pyrrolidine. These intermediates are then subjected to a series of reactions, including condensation and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to remove the dimethylamino group or to modify the pyrrolidine ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group and pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide
  • CAS Number : 899956-85-5
  • Molecular Formula : C₂₃H₃₀N₄O₂
  • Molecular Weight : 394.51 g/mol
  • SMILES : Cc1ccc(cc1)NC(=O)C(=O)NCC(c1ccc(cc1)N(C)C)N1CCCC1

Structural Features :
This ethanediamide derivative contains:

A dimethylamino-substituted phenyl group, contributing electron-donating properties.

A 2-methylpropyl (isobutyl) substituent, influencing lipophilicity.

Comparison with Structurally Similar Compounds

Structural Analogs from Pharmaceutical Impurity Studies

Compound : (2SR)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

  • Key Features :
    • 2-Methylpropylphenyl group (shared with the target compound).
    • Propanamide backbone (vs. ethanediamide in the target).
    • Stereochemistry : Racemic (2SR) and chiral phenylethyl substituent.
  • Implications: The propanamide backbone may reduce metabolic stability compared to the ethanediamide structure.

Multicomponent Reaction-Derived Analog

Compound : N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (IV-43)

  • Molecular Formula : C₂₂H₂₉N₃O₄
  • Molecular Weight : 399.22 g/mol
  • Synthesis : Produced via a multicomponent reaction with 94% yield .
  • Structural Contrasts: Pyridin-2-yl vs. dimethylaminophenyl: Alters electronic properties (pyridine is weakly basic vs. dimethylamino’s strong electron donation). 3,4-Dimethoxyphenethyl vs. 2-methylpropyl: Increased polarity due to methoxy groups. Single amide bond vs. ethanediamide: Reduced hydrogen-bonding capacity.
  • Functional Implications :
    • The dimethoxyphenethyl group may enhance solubility in polar solvents compared to the target’s isobutyl chain.
    • Higher synthetic yield (94% for IV-43) suggests efficient methodology, though the target’s synthesis route is unspecified .

Comparative Data Table

Parameter Target Compound (2SR)-Propanamide Analog IV-43
Molecular Formula C₂₃H₃₀N₄O₂ C₂₂H₂₉NO (estimated) C₂₂H₂₉N₃O₄
Molecular Weight 394.51 g/mol ~325.47 g/mol 399.22 g/mol
Backbone Ethanediamide Propanamide Acetamide
Key Substituents Dimethylaminophenyl, pyrrolidinyl 2-Methylpropylphenyl, phenylethyl Pyridyl, dimethoxyphenethyl
Synthetic Yield Not reported Not reported 94%
Bioactivity Data Not available Not available Not reported in evidence

Key Structural and Functional Insights

Aromatic Substituents: Dimethylaminophenyl (target) vs. dimethoxyphenethyl (IV-43): The former’s stronger electron donation may improve binding to electron-deficient biological targets.

Aliphatic Chains :

  • The 2-methylpropyl group in the target increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to IV-43’s polar dimethoxy group .

Q & A

Basic Research Questions

Q. What are the critical synthetic considerations for achieving high yield and purity of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide?

  • Methodological Answer: Synthesis requires temperature control (e.g., 0–5°C for sensitive steps), inert atmospheres (nitrogen/argon) to prevent oxidation, and purification via column chromatography or recrystallization. Post-synthesis, analytical techniques like 1^1H/13^13C NMR and mass spectrometry are essential to confirm structure and purity. Impurities often arise from side reactions involving the pyrrolidine or dimethylamino groups, necessitating rigorous solvent selection and stepwise monitoring .

Q. Which spectroscopic and computational methods are most reliable for structural validation of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies proton/carbon environments (e.g., distinguishing pyrrolidinyl protons from dimethylamino groups). Infrared (IR) spectroscopy verifies amide C=O stretches (~1650–1700 cm1^{-1}). For advanced confirmation, X-ray crystallography resolves bond lengths/angles, and density functional theory (DFT) calculations predict optimized geometries for comparison .

Q. How do the functional groups in this compound influence its chemical stability and reactivity?

  • Methodological Answer: The ethanediamide backbone is prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage. The pyrrolidinyl group’s steric hindrance may slow nucleophilic attacks, while the dimethylamino phenyl moiety enhances solubility in polar solvents. Stability studies under varying temperatures and UV exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for scalable synthesis?

  • Methodological Answer: DOE minimizes trials by statistically varying parameters (temperature, catalyst loading, solvent ratio). For example, a central composite design can model interactions between reaction time (12–24 hrs) and temperature (40–80°C) to maximize yield. Response surface methodology (RSM) then identifies optimal conditions, reducing costs and time compared to trial-and-error approaches .

Q. What computational strategies predict this compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to targets like G-protein-coupled receptors. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanical calculations (e.g., DFT) evaluate electronic properties influencing hydrogen bonding or π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer: Standardize assay protocols: use identical cell lines (e.g., HEK293 vs. HeLa), control for pH/temperature, and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Meta-analyses of published data can identify confounding variables, such as impurities in compound batches .

Q. What challenges arise in scaling up synthesis, and how can reactor design address them?

  • Methodological Answer: Scale-up introduces heat transfer inefficiencies and mixing limitations. Continuous flow reactors improve temperature control and reduce by-products. Membrane-based purification (nanofiltration) replaces column chromatography for large volumes. Process simulation tools (Aspen Plus) model mass/energy balances to preempt bottlenecks .

Q. How does this compound’s efficacy compare to structural analogs in modulating specific pathways?

  • Methodological Answer: Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing pyrrolidine with piperidine) and test in vitro/in vivo. For example, replacing the 2-methylpropyl group with a cyclopropyl moiety may enhance blood-brain barrier penetration. Comparative pharmacokinetic studies (e.g., AUC, half-life) quantify bioavailability differences .

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